molecular formula C25H19N3OS2 B12141844 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B12141844
M. Wt: 441.6 g/mol
InChI Key: XZESINXXBKZKCW-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized with a 4-methylphenyl group.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H19N3OS2

Molecular Weight

441.6 g/mol

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H19N3OS2/c1-16-9-11-18(12-10-16)20-13-30-24-23(20)25(27-15-26-24)31-14-22(29)28-21-8-4-6-17-5-2-3-7-19(17)21/h2-13,15H,14H2,1H3,(H,28,29)

InChI Key

XZESINXXBKZKCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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